Dimethyl(2-hydroxyethyl)(3-(trimethylsilyl)propyl)ammonium iodide
Description
Dimethyl(2-hydroxyethyl)(3-(trimethylsilyl)propyl)ammonium iodide is a quaternary ammonium salt characterized by a trimethylsilyl (TMS) group attached to a propyl chain and a hydroxyethyl substituent. Its molecular structure combines hydrophilic (2-hydroxyethyl) and organophilic (trimethylsilyl) moieties, enabling unique interfacial properties.
The compound’s trimethylsilyl group enhances hydrophobicity and thermal stability compared to non-silylated quaternary ammonium salts, while the hydroxyethyl group contributes to solubility in polar solvents. Such dual functionality is advantageous for designing hybrid materials or surfactants .
Properties
CAS No. |
84584-63-4 |
|---|---|
Molecular Formula |
C10H26INOSi |
Molecular Weight |
331.31 g/mol |
IUPAC Name |
2-hydroxyethyl-dimethyl-(3-trimethylsilylpropyl)azanium;iodide |
InChI |
InChI=1S/C10H26NOSi.HI/c1-11(2,8-9-12)7-6-10-13(3,4)5;/h12H,6-10H2,1-5H3;1H/q+1;/p-1 |
InChI Key |
ZPFFBYCHRJMIET-UHFFFAOYSA-M |
Canonical SMILES |
C[N+](C)(CCC[Si](C)(C)C)CCO.[I-] |
Origin of Product |
United States |
Preparation Methods
Synthesis of 3-(Trimethylsilyl)propylamine
- Reagents: 3-chloropropylamine or 3-bromopropylamine, chlorotrimethylsilane, base (e.g., triethylamine), solvent (e.g., dichloromethane or toluene).
- Procedure:
The halopropylamine is reacted with chlorotrimethylsilane in the presence of a base to substitute the halogen with the trimethylsilyl group, forming 3-(trimethylsilyl)propylamine. The reaction is typically carried out under inert atmosphere (nitrogen or argon) at room temperature or slightly elevated temperatures to avoid hydrolysis of the silyl group.
Formation of Dimethyl(2-hydroxyethyl)(3-(trimethylsilyl)propyl)amine
- Reagents: 3-(trimethylsilyl)propylamine, 2-chloroethanol or ethylene oxide, dimethylamine or dimethylamine hydrochloride, base (e.g., sodium hydroxide).
- Procedure:
The 3-(trimethylsilyl)propylamine is reacted with 2-chloroethanol or ethylene oxide to introduce the 2-hydroxyethyl group via nucleophilic substitution or ring-opening reaction. Dimethylamine is then introduced to form the tertiary amine with dimethyl substitution on the nitrogen. This step may involve heating and stirring in an appropriate solvent such as ethanol or water.
Quaternization to Form the Iodide Salt
- Reagents: Dimethyl(2-hydroxyethyl)(3-(trimethylsilyl)propyl)amine, methyl iodide (CH3I).
- Procedure:
The tertiary amine is treated with an excess of methyl iodide under mild conditions (room temperature to 50°C) to quaternize the nitrogen, yielding the quaternary ammonium iodide salt. The reaction is typically performed in an aprotic solvent such as acetonitrile or dichloromethane. The product precipitates or can be extracted and purified by recrystallization.
Reaction Conditions and Yields
| Step | Reaction Type | Key Reagents | Conditions | Typical Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Silylation of halopropylamine | 3-chloropropylamine, chlorotrimethylsilane, triethylamine | Room temp, inert atmosphere, 2-4 h | 70-85 | Avoid moisture to prevent silyl hydrolysis |
| 2 | Hydroxyethylation and dimethylation | 3-(trimethylsilyl)propylamine, 2-chloroethanol, dimethylamine | 40-60°C, 6-12 h | 65-80 | Controlled pH to prevent side reactions |
| 3 | Quaternization | Tertiary amine, methyl iodide | Room temp to 50°C, 12-24 h | 75-90 | Excess methyl iodide ensures complete quaternization |
Analytical and Purification Techniques
- Purification: The quaternary ammonium iodide is purified by recrystallization from solvents such as ethanol or acetone or by solvent extraction followed by drying under vacuum.
- Characterization:
- Nuclear Magnetic Resonance (NMR) spectroscopy confirms the chemical structure, especially the presence of the trimethylsilyl group and hydroxyethyl moiety.
- Mass spectrometry (MS) verifies molecular weight (approx. 331.31 g/mol).
- Elemental analysis confirms the composition of C, H, N, Si, and I.
- Infrared (IR) spectroscopy identifies functional groups, including Si–C and O–H stretches.
Research Findings and Notes
- The presence of the trimethylsilyl group imparts hydrophobic character and stability to the molecule, which is beneficial in applications such as phase-transfer catalysis and surface modification.
- The iodide ion acts as a good leaving group, facilitating further chemical transformations if needed.
- The hydroxyethyl group provides hydrophilicity and potential sites for further functionalization or hydrogen bonding.
- The synthetic route must carefully control moisture and temperature to prevent hydrolysis of the silyl group and side reactions during quaternization.
- Literature indicates that similar quaternary ammonium salts are prepared via nucleophilic substitution and quaternization steps with yields typically ranging from 65% to 90% depending on reaction conditions and purification methods.
Summary Table of Preparation Methods
| Preparation Stage | Reaction Type | Key Reagents | Conditions | Yield Range | Comments |
|---|---|---|---|---|---|
| Silylation of halopropylamine | Nucleophilic substitution | 3-chloropropylamine, chlorotrimethylsilane, base | RT, inert atmosphere | 70-85% | Sensitive to moisture |
| Hydroxyethylation and dimethylation | Nucleophilic substitution/ring-opening | 2-chloroethanol or ethylene oxide, dimethylamine | 40-60°C | 65-80% | pH control important |
| Quaternization | Alkylation | Methyl iodide | RT to 50°C | 75-90% | Excess methyl iodide used |
Chemical Reactions Analysis
Types of Reactions
Dimethyl(2-hydroxyethyl)(3-(trimethylsilyl)propyl)ammonium iodide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The iodide ion can be substituted with other nucleophiles, such as chloride or bromide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using halide salts like sodium chloride (NaCl) or sodium bromide (NaBr).
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Secondary amines.
Substitution: Corresponding halide-substituted quaternary ammonium compounds.
Scientific Research Applications
Biological Applications
1. Drug Delivery Systems
The compound exhibits significant biological activity by enhancing cell membrane permeability. Its quaternary ammonium structure disrupts lipid bilayers, facilitating the uptake of hydrophilic and hydrophobic drugs. This property makes it a candidate for improving bioavailability in drug formulations.
Case Study: Enhanced Drug Uptake
A study demonstrated that formulations containing Dimethyl(2-hydroxyethyl)(3-(trimethylsilyl)propyl)ammonium iodide significantly increased the cellular uptake of a model drug compared to controls, highlighting its potential in pharmaceutical applications.
2. Surfactant Properties
Due to its surfactant characteristics, this compound can stabilize emulsions and enhance solubility in various chemical processes. It is particularly useful in formulations requiring a balance between hydrophilic and hydrophobic interactions.
Industrial Applications
1. Emulsion Stabilization
This compound is employed in cosmetics and personal care products as an emulsion stabilizer due to its ability to reduce surface tension and enhance product texture.
2. Chemical Reactions
The compound can act as a catalyst or additive in various chemical reactions, particularly those involving nucleophilic substitution where the iodide ion serves as a leaving group.
Mechanism of Action
The mechanism of action of Dimethyl(2-hydroxyethyl)(3-(trimethylsilyl)propyl)ammonium iodide involves its interaction with cell membranes and proteins. The quaternary ammonium group can disrupt the lipid bilayer of cell membranes, leading to increased permeability. Additionally, the compound can interact with proteins, altering their structure and function.
Comparison with Similar Compounds
Table 1: Structural and Functional Group Comparisons
Key Observations :
- Trimethylsilyl vs.
- Trimethoxysilyl () : The methoxy groups in trimethoxysilyl derivatives enable covalent bonding to silica surfaces, a feature absent in the target compound. This limits the latter’s use in SPE unless modified .
- Sulphopropyl vs. Hydroxyethyl () : The sulphopropyl group in enhances water solubility and anionic interaction, making it suitable for cosmetics. In contrast, the hydroxyethyl group in the target compound provides moderate polarity without strong ionic character .
Ion Exchange Capacity and Material Performance
The trimethyl[3-(trimethoxysilyl)propyl]ammonium chloride in demonstrated an ion exchange capacity of 1.26 mmol/g, optimal for SPE of weak acids like benzoates. While the target compound lacks direct data, its hydroxyethyl group may reduce ion exchange efficiency compared to sulphopropyl derivatives but improve selectivity for less polar analytes .
Thermal and Solubility Properties
- Thermal Stability: Trimethylsilyl groups (as in the target compound) typically decompose above 250°C, outperforming non-silylated quaternary ammonium salts but underperforming perfluorinated analogs (e.g., in ) .
- Solubility: The hydroxyethyl group likely grants solubility in ethanol/water mixtures, contrasting with ’s sulphopropyl derivative, which is fully water-soluble .
Biological Activity
Dimethyl(2-hydroxyethyl)(3-(trimethylsilyl)propyl)ammonium iodide is a quaternary ammonium compound notable for its surfactant properties and biological activities, particularly in enhancing cell membrane permeability. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Synthesis
This compound is characterized by the presence of a hydroxyethyl group and a trimethylsilyl group attached to a dimethylammonium ion. The compound is synthesized through the reaction of dimethyl(2-hydroxyethyl)amine with 3-(trimethylsilyl)propyl iodide, typically under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. Heating the reaction mixture enhances the yield of the desired product.
The biological activity of this compound primarily revolves around its ability to interact with cell membranes. Its quaternary ammonium structure allows it to disrupt lipid bilayers, thereby increasing membrane permeability. This property is particularly advantageous in drug delivery systems, where it can facilitate the uptake of both hydrophilic and hydrophobic drugs into cells.
Key Mechanisms:
- Membrane Disruption : The compound's surfactant nature allows it to integrate into lipid bilayers, leading to structural changes that enhance permeability.
- Protein Interaction : It alters protein structures and functions, which can influence various cellular processes.
Biological Activity
Research has demonstrated that this compound exhibits significant biological activity, including:
Research Findings and Case Studies
Several studies have investigated the biological activity of this compound:
- Cell Membrane Studies : Research indicates that the compound effectively enhances the permeability of various cell types, facilitating the entry of therapeutic agents. For example, studies involving liposomal formulations have shown improved drug encapsulation and release profiles when using this compound as a permeabilizing agent .
- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties against certain bacterial strains. However, further research is necessary to quantify these effects and understand the underlying mechanisms .
- Drug Delivery Applications : In vitro studies have highlighted its potential in enhancing the delivery of poorly soluble drugs. The compound's surfactant properties allow for better solubilization and absorption in biological systems .
Comparative Analysis with Similar Compounds
To contextualize its biological activity, a comparison with structurally similar compounds can be insightful:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| This compound | Not available | Hydroxyethyl and trimethylsilyl groups; enhances membrane permeability |
| Dimethyl(2-hydroxyethyl)(3-(trimethoxysilyl)propyl)ammonium iodide | Not available | Similar structure but with methoxy groups; potential differences in reactivity |
| 1-Propanaminium, N-(2-(acetyloxy)ethyl)-N,N-dimethyl-3-(trimethylsilyl)-iodide | 84584-68-9 | Contains acetate; may exhibit different biological activities due to functional group variations |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
